![molecular formula C8H4Br2Cl2 B14135753 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 89185-24-0](/img/structure/B14135753.png)
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene: is a chemical compound with a unique bicyclic structure. It is characterized by the presence of bromine and chlorine atoms attached to a bicyclo[4.2.0]octa-1,3,5-triene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction parameters to achieve high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In organic chemistry, 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects is primarily through its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the compound’s halogen atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks chlorine atoms
8-Bromo-7,7-dichlorobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with different halogenation pattern.
7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure with bromine atoms at different positions.
Uniqueness: 7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of bromine and chlorine atoms on the bicyclic framework. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
89185-24-0 |
|---|---|
Molecular Formula |
C8H4Br2Cl2 |
Molecular Weight |
330.83 g/mol |
IUPAC Name |
7,7-dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Br2Cl2/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChI Key |
ZANLVTORZPKQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C2(Br)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
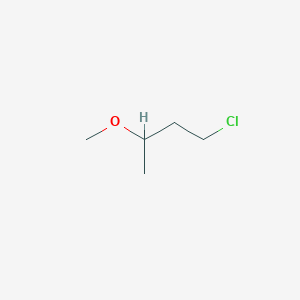
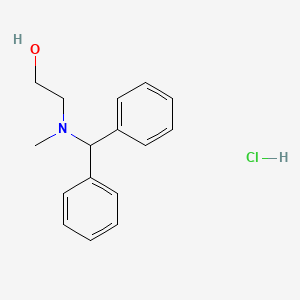

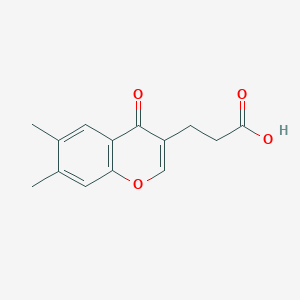

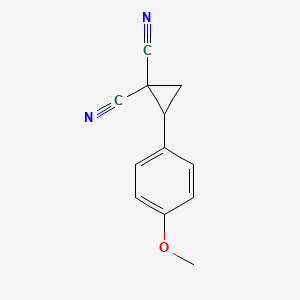
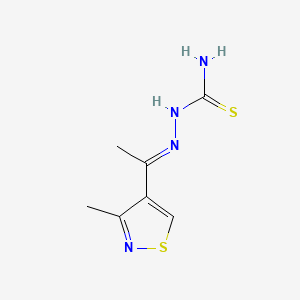
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
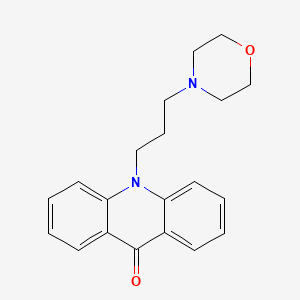
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
